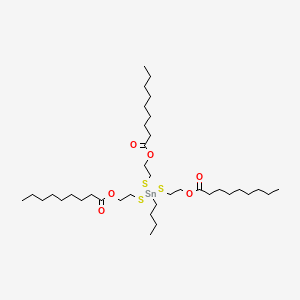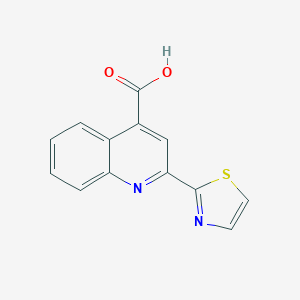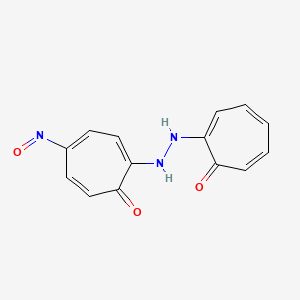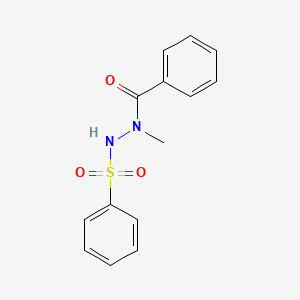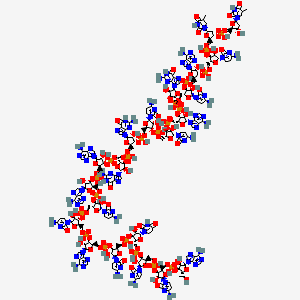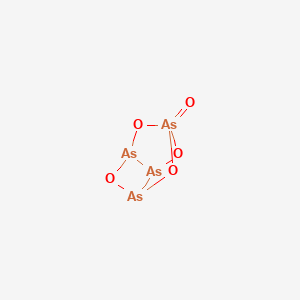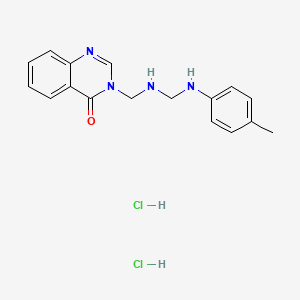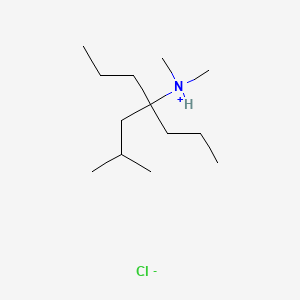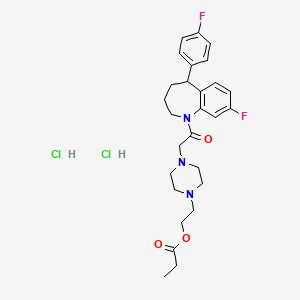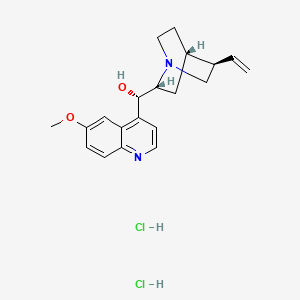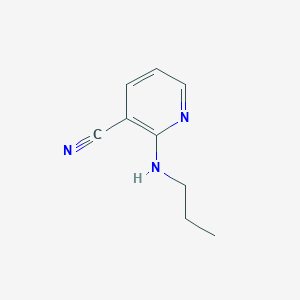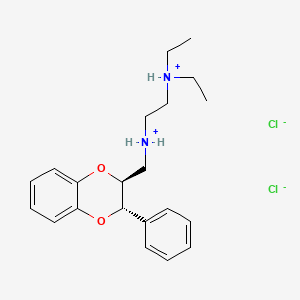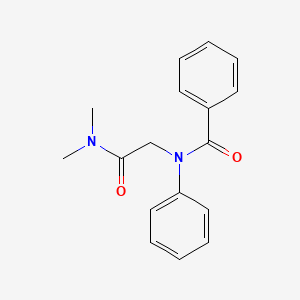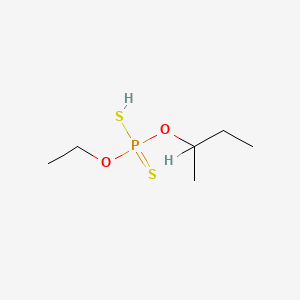
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, making it a versatile chemical in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohol used in the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioic acid esters.
科学的研究の応用
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
作用機序
The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Cadusafos (Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester)
Uniqueness
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
特性
CAS番号 |
68715-90-2 |
|---|---|
分子式 |
C6H15O2PS2 |
分子量 |
214.3 g/mol |
IUPAC名 |
butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
InChIキー |
UPJRTKXAGROJTG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OP(=S)(OCC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


